1-Methyl-3-(2-phenylethynyl)benzene
Overview
Description
1-Methyl-3-(2-phenylethynyl)benzene, also known by its chemical formula C15H12, is an aromatic compound characterized by a benzene ring substituted with a methyl group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-phenylethynyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-bromo-3-methylbenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires a base such as triethylamine and is conducted at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl and phenylethynyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Phenylethyl derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Methyl-3-(2-phenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Methyl-3-(2-phenylethynyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-3-(2-phenylethynyl)benzene can be compared with other similar compounds, such as:
- 1-Methyl-2-(phenylethynyl)benzene
- 1-Methyl-4-(phenylethynyl)benzene
- 1-Methyl-3-(phenylethyl)benzene
These compounds share structural similarities but differ in the position of the substituents or the nature of the substituents. The unique positioning of the phenylethynyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-methyl-3-(2-phenylethynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREZZKUDBMAYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450846 | |
Record name | 1-methyl-3-(2-phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14635-91-7 | |
Record name | 1-methyl-3-(2-phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.